molecular formula C7H12O3 B8556332 (2-Methyl-but-3-enyloxy)-acetic acid

(2-Methyl-but-3-enyloxy)-acetic acid

Cat. No.: B8556332
M. Wt: 144.17 g/mol
InChI Key: LITSMLXRCCJRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-but-3-enyloxy)-acetic acid is an alkoxy-substituted acetic acid derivative characterized by a branched unsaturated ether chain. Its structure consists of a carboxylic acid group (CH₂COOH) linked to a 2-methyl-but-3-enyloxy moiety, which introduces a double bond at the C3 position of the butyl chain. This structural feature distinguishes it from saturated analogs like (3-methylbutoxy)-acetic acid. Alkoxy acetic acids are widely used in industrial applications, such as fragrance ingredients, pharmaceutical intermediates, and chemical synthesis .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-(2-methylbut-3-enoxy)acetic acid

InChI

InChI=1S/C7H12O3/c1-3-6(2)4-10-5-7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)

InChI Key

LITSMLXRCCJRPB-UHFFFAOYSA-N

Canonical SMILES

CC(COCC(=O)O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds are structurally related to (2-Methyl-but-3-enyloxy)-acetic acid but differ in substituents, saturation, or functional groups:

(3-Methylbutoxy)-acetic Acid

  • Structure : Saturated ether chain (C7H14O3).
  • Key Difference : Lacks the double bond present in the target compound.
  • Properties : Higher boiling point (247.6°C) and density (1.005 g/cm³) due to increased molecular weight and van der Waals interactions .

Allyl (3-Methylbutoxy)acetate

  • Structure : Ester derivative (C10H18O3) with an allyl group.
  • Key Difference : Contains an ester group (COO-) instead of a carboxylic acid, reducing polarity.
  • Applications : Primarily used as a fragrance ingredient due to volatility (BP: 238°C) .

(3-tert-Butylphenoxy)-acetic Acid Structure: Aromatic ether with a bulky tert-butyl group (C12H16O3). Key Difference: Phenolic ether group introduces aromaticity, enhancing stability but reducing water solubility .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Solubility Key Applications
This compound* C7H12O3 144.17 ~240 (estimated) ~1.02 (estimated) Organic solvents Research, Specialty synthesis
(3-Methylbutoxy)-acetic acid C7H14O3 146.19 247.6 1.005 Insoluble in water Fragrances, Industrial intermediates
Allyl (3-methylbutoxy)acetate C10H18O3 186.25 238 N/A Insoluble in water Fragrance ingredient
(3-tert-Butylphenoxy)-acetic acid C12H16O3 208.25 N/A N/A Low water solubility Pharmaceutical intermediates

*Estimated values based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.